(2,6-Dichlorophenyl)hydrazine can be used as a building block in the synthesis of various organic compounds. Its reactive hydrazine group allows it to participate in condensation reactions with carbonyl groups to form new C-N bonds. For instance, research has explored its use in the synthesis of heterocyclic compounds with potential biological activity [].
Due to its formation of stable derivatives with certain carbonyl compounds, (2,6-Dichlorophenyl)hydrazine has been investigated for the identification and characterization of these compounds. The resulting derivatives often possess distinct physical properties, such as melting point or chromatographic behavior, that aid in the identification of the original carbonyl molecule.
(2,6-Dichlorophenyl)hydrazine is an organic compound with the chemical formula C₆H₆Cl₂N₂. It features a hydrazine functional group attached to a dichlorobenzene ring, specifically at the 2 and 6 positions. This structure gives it unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its relatively low molecular weight of 177.03 g/mol and has been identified under the CAS number 14763-24-7 .
The synthesis of (2,6-Dichlorophenyl)hydrazine can be achieved through several methods:
These methods vary in complexity and yield, with some requiring specific conditions such as temperature control and the presence of catalysts.
(2,6-Dichlorophenyl)hydrazine has several notable applications:
Interaction studies involving (2,6-Dichlorophenyl)hydrazine focus primarily on its reactivity with biological molecules and other chemical species. For instance:
Several compounds share structural similarities with (2,6-Dichlorophenyl)hydrazine. Here are some of them:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Phenylhydrazine | Contains a phenyl group without chlorine | Known for its role in synthesizing indoles |
| 2,4-Dichlorophenylhydrazine | Chlorines at different positions (2 and 4) | Different reactivity patterns |
| 3,5-Dichlorophenylhydrazine | Chlorines at positions 3 and 5 | Potentially different biological activities |
| 2-Chlorophenylhydrazine | Contains a single chlorine atom | Simpler structure with distinct reactivity |
The uniqueness of (2,6-Dichlorophenyl)hydrazine lies in its specific chlorination pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.
| Property | (2,6-Dichlorophenyl)hydrazine | Hydrochloride Salt |
|---|---|---|
| Molecular Weight (g/mol) | 177.03 | 213.49 |
| Melting Point (°C) | N/A | 225 (dec.) |
| Boiling Point (°C) | 253.5 | N/A |
| Density (g/cm³) | 1.475 | 1.610 (estimate) |
| Solubility in Water | Low | 160 mg/L |
| Flash Point (°C) | 107.1 | Not reported |
Data sourced from .